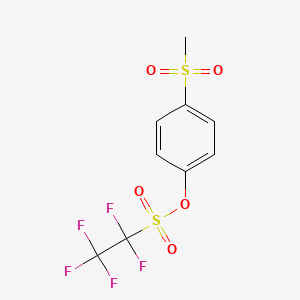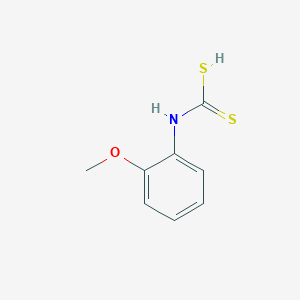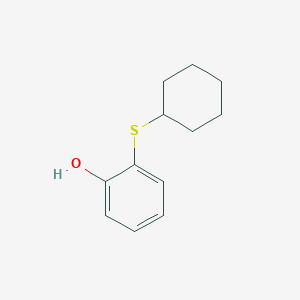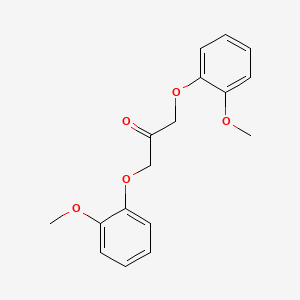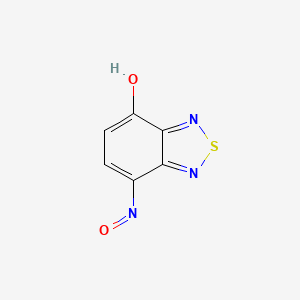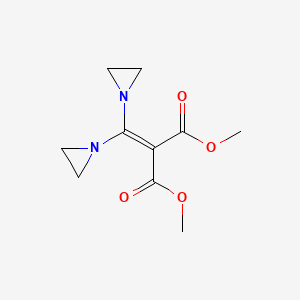
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester typically involves the reaction of aziridine with malonic acid derivatives. One common method includes the reaction of aziridine with dimethyl malonate under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings are highly strained and can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and may require the presence of a catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may yield an amine-substituted product, while reaction with an alcohol may yield an alcohol-substituted product .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester involves the ring-opening reactions of the aziridine rings. These reactions can lead to the formation of covalent bonds with nucleophiles, making the compound an effective alkylating agent. This property is particularly useful in medicinal chemistry, where it can target specific biomolecules in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain aziridine rings and exhibit similar reactivity, particularly in nucleophilic ring-opening reactions.
Bis(1-aziridinyl)phosphinyl urethan: Another compound with aziridine rings, known for its antineoplastic properties.
Uniqueness
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester is unique due to its specific structure, which combines the reactivity of aziridine rings with the versatility of malonic acid derivatives. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex nitrogen-containing molecules .
Eigenschaften
CAS-Nummer |
55542-50-2 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
dimethyl 2-[bis(aziridin-1-yl)methylidene]propanedioate |
InChI |
InChI=1S/C10H14N2O4/c1-15-9(13)7(10(14)16-2)8(11-3-4-11)12-5-6-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
HJKAOFIJCIIKHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(N1CC1)N2CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


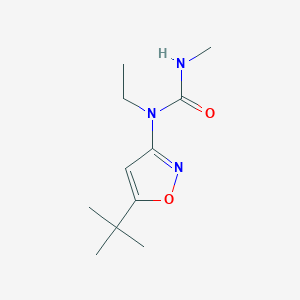
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
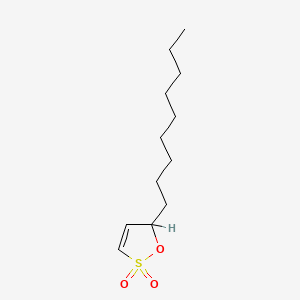
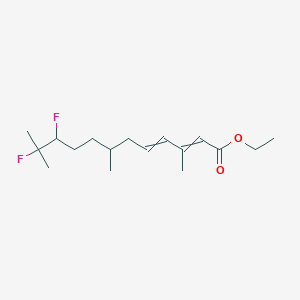
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
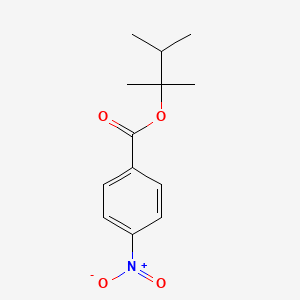
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
